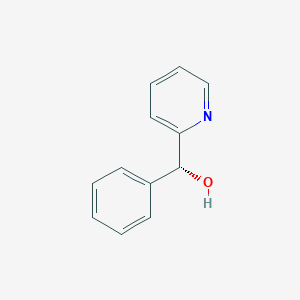

(R)-phenyl(pyridin-2-yl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H11NO |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

(R)-phenyl(pyridin-2-yl)methanol |

InChI |

InChI=1S/C12H11NO/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11/h1-9,12,14H/t12-/m1/s1 |

InChI Key |

UYESUYBXKHPUDU-GFCCVEGCSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C2=CC=CC=N2)O |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=N2)O |

Origin of Product |

United States |

Advanced Stereoselective Synthetic Methodologies for R Phenyl Pyridin 2 Yl Methanol

Asymmetric Catalytic Hydrogenation of Phenyl(pyridin-2-yl)methanone Precursors

Asymmetric catalytic hydrogenation represents one of the most efficient, atom-economical, and environmentally benign methods for producing enantiopure alcohols from prochiral ketones. nih.gov The field has been dominated by the development of sophisticated chiral catalysts, typically composed of a transition metal center and a meticulously designed chiral ligand. These catalytic systems facilitate the enantioselective addition of hydrogen across the carbonyl group of phenyl(pyridin-2-yl)methanone, yielding the desired (R)-phenyl(pyridin-2-yl)methanol with high fidelity.

Homogeneous Transition Metal Catalysis for Enantioselective Reduction

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity under mild reaction conditions. The catalyst's performance is intricately linked to the nature of the metal and the architecture of the chiral ligand, which creates a chiral environment around the metal center, dictating the stereochemical outcome of the reduction.

Ruthenium complexes are among the most powerful and widely studied catalysts for the asymmetric hydrogenation of ketones. Pioneering work by Noyori and others established bifunctional Ru(II) catalysts, which feature a chiral diphosphine and a chiral diamine ligand, as exceptionally effective for this transformation. nih.govsemanticscholar.org These catalysts operate through a "metal-ligand bifunctional" mechanism, where both the metal and the ligand participate in the hydrogen transfer transition state.

For the synthesis of chiral aryl-pyridyl alcohols, Ru-XylSunPhos-Daipen bifunctional catalytic systems have demonstrated high enantioselectivity, achieving up to 99.5% enantiomeric excess (ee). acs.org The selection of the chiral diphosphine ligand is critical. Ligands such as BINAP were initially found to be effective for functionalized ketones that could form chelates with the metal center. semanticscholar.org The development of second-generation catalysts incorporating ligands like PhanePhos, in combination with chiral diamines like DPEN (1,2-diphenylethane-1,2-diamine), expanded the substrate scope to non-functionalized aromatic and heteroaromatic ketones, often with superior reaction rates. semanticscholar.org The combination of the chiral phosphine (B1218219) and the chiral diamine can lead to a strong "matched/mismatched" effect, where one diastereomeric catalyst combination is significantly more active and selective. semanticscholar.org

Below is a table summarizing the performance of selected Ruthenium-based catalysts in the asymmetric hydrogenation of aryl ketones.

| Catalyst Precursor | Chiral Ligand(s) | Substrate | Yield (%) | ee (%) | Configuration |

| Ru(II) | (S)-Xyl-PhanePhos / (S,S)-DPEN | Aryl Ketone | >95 | >98 | (R) |

| Ru(II) | (S)-BINAP / (S,S)-DPEN | Aryl Ketone | High | >99 | (R) |

| RuCl2 | XylSunPhos / Daipen | Aryl-Pyridyl Ketone | High | up to 99.5 | N/A |

This table is representative of the performance of Ru-based catalysts for aryl ketones and may not reflect results for phenyl(pyridin-2-yl)methanone specifically.

Iridium-based catalysts have emerged as powerful alternatives to ruthenium, particularly for the hydrogenation of challenging substrates, including heteroaromatic ketones. These catalysts often exhibit high activity and enantioselectivity under mild conditions. Chiral iridium(III) complexes with polymeric chiral diamine ligands have been developed for asymmetric transfer hydrogenation (ATH), affording chiral alcohols with excellent enantioselectivities (up to 99% ee) and high total turnover numbers (TONs). nih.gov

The versatility of iridium catalysts is enhanced by the wide array of chiral ligands that can be employed. For instance, iridium catalysts utilizing cinchona-alkaloid-derived NNP ligands have been successfully applied to the asymmetric hydrogenation of α-halogenated ketones, producing the corresponding chiral halohydrins in up to 99.6% ee for the (R)-enantiomer. acs.org Furthermore, iridium complexes with P-stereogenic aminophosphine-oxazoline ligands (like MaxPHOX) have shown high performance in the hydrogenation of a broad range of olefins and are applicable to ketone reduction. ub.edu The development of chiral N-heterocyclic carbene (NHC) ligands has also provided effective iridium catalysts for the ATH of ketones, with acetophenone (B1666503) derivatives being reduced in up to 95% ee. researchgate.net

The following table presents data on the performance of Iridium-based catalytic systems for the asymmetric hydrogenation of ketones.

| Catalyst Precursor | Chiral Ligand | Substrate Type | Yield (%) | ee (%) | Configuration |

| [Ir(COD)Cl]₂ | Cinchona-derived NNP | α-Chloroacetophenone | High | up to 99.6 | (R) |

| Ir(III) complex | Polymeric Diamine | Functionalized Ketone | High | up to 99 | (R) or (S) |

| Ir(I) | (S,S)-f-BINAPHANE | N-Alkyl α-Aryl Furan Imine | High | 91 | N/A |

| Ir(IMe)₂(H)(I) | L-Proline | Acetophenone | High | up to 95 | N/A |

This table illustrates the effectiveness of Ir-based catalysts on various ketone and imine substrates.

While ruthenium and iridium have been the most prominent metals, research into more earth-abundant and cost-effective first-row transition metals has gained significant traction.

Nickel: Chiral nickel catalysts, particularly those with bisphosphine ligands, have proven effective for the asymmetric hydrogenation of various unsaturated compounds. nih.gov They have been successfully applied to the hydrogenation of α-substituted acrylic acids and 2-amidoacrylates, achieving excellent enantioselectivities (up to 99.4% ee and 96% ee, respectively). nih.govnih.gov Nickel-catalyzed asymmetric hydrogenation of aliphatic ketoacids has also been reported with high yields and up to 99% ee. dicp.ac.cn

Palladium: Palladium catalysis has become increasingly popular for asymmetric hydrogenation. rsc.org While often used for C=C bond reduction, Pd/bisphosphine complexes have been developed for the asymmetric hydrogenation of functionalized ketones, yielding up to 92.2% ee. nih.gov A palladium-catalyzed system has also been used for the dynamic kinetic resolution of 2-aryl cyclic ketones to produce trans cycloalkanols with excellent enantioselectivity. dicp.ac.cn

Cobalt: As an earth-abundant metal, cobalt has been explored as a sustainable alternative to precious metals. princeton.edu Cobalt catalysts have shown high activity and enantioselectivity in the asymmetric hydrogenation of substrates like enamides, α,β-unsaturated carboxylic acids, and enynes. princeton.eduprinceton.eduresearchgate.net Recent developments have led to highly productive cobalt catalysts for ketone hydrogenation, achieving TONs up to 150,000 and up to 99% ee, demonstrating their potential for large-scale applications. nih.gov

Heterogeneous Catalysis Approaches for Chiral Alcohol Synthesis

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant practical advantages, including ease of separation from the product mixture, recyclability, and suitability for continuous flow processes. rsc.org However, achieving enantioselectivities comparable to their homogeneous counterparts remains a challenge.

One successful strategy involves the immobilization of well-defined homogeneous catalysts onto solid supports. For example, polymer-supported tridentate P-N-N ligands have been developed for iridium-catalyzed asymmetric hydrogenation. These heterogeneous catalysts exhibit activity and selectivity comparable to their homogeneous analogues and have demonstrated high stability in both batch recycling and continuous flow systems, achieving a TON of over 30,000 in one instance. rsc.org Another approach involves modifying the surface of a metal catalyst with a chiral molecule. For instance, palladium catalysts modified with chiral silyl (B83357) ethers have been explored for the hydrogenation of prochiral C=C bonds, although the enantioselectivities achieved have been modest (up to 22% ee). illinois.edu The development of highly efficient and selective heterogeneous catalysts for the synthesis of this compound is an active area of research.

Rational Design of Chiral Ligands for Enhanced Enantioselectivity

The chiral ligand is the key component responsible for inducing asymmetry in the catalytic reduction. Its structure dictates the three-dimensional environment around the metal center, thereby controlling the facial selectivity of the hydride attack on the prochiral ketone. The rational design of ligands is guided by the principle of creating a well-defined chiral pocket that preferentially accommodates one of the two prochiral faces of the substrate. nih.gov

Ligand design involves modifying both steric and electronic properties. Steric bulk can be used to create repulsive interactions that disfavor one transition state over another. For example, in BINAP-type ligands, the axial chirality of the biaryl scaffold creates a highly effective chiral environment. wikipedia.org The electronic properties of the ligand, modulated by substituents, can influence the activity of the metal center.

Several classes of privileged ligands have been developed:

Diphosphines: C₂-symmetric bisphosphines like BINAP, PhanePhos, and SEGPHOS are highly effective for Ru- and Ir-catalyzed hydrogenations. semanticscholar.orgdicp.ac.cn Their rigid backbones ensure effective chirality transfer.

P,N and N,N Ligands: Ligands containing both phosphorus and nitrogen donors (P,N) or two nitrogen donors (N,N) are crucial in many catalytic systems. Chiral diamines are essential components of Noyori-type Ru catalysts, while P,N ligands like PHOX (phosphine-oxazolines) are widely used in iridium catalysis. semanticscholar.orgub.edu

Tridentate Ligands: Multidentate ligands, such as P-N-N systems, can offer enhanced stability and create a more defined chiral pocket around the metal center, leading to improved performance, especially when immobilized on a support. rsc.org

The synergy between the metal and the ligand is paramount. In bifunctional catalysts, the ligand is not merely a chiral auxiliary but actively participates in the catalytic cycle, for instance, through proton transfer, which is a key feature of the Noyori-type mechanism. researchgate.net Computational studies and mechanistic investigations play a vital role in understanding these interactions and guiding the design of next-generation ligands for even higher efficiency and selectivity.

Biocatalytic Strategies for Enantiopure this compound Production

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. researchgate.net The production of enantiopure chiral alcohols through the asymmetric reduction of prochiral ketones is a well-established application of this technology. google.comgoogle.com

The enzymatic reduction of phenyl(pyridin-2-yl)methanone to produce chiral phenyl(pyridin-2-yl)methanol (B192787) is a highly effective method. Alcohol dehydrogenases (ADHs) and related ketoreductases, which are NAD(P)H-dependent oxidoreductases, are particularly well-suited for this transformation. researchgate.net These enzymes can exhibit exquisite stereoselectivity, yielding one enantiomer in high excess.

The selection of the enzyme is critical for achieving the desired (R)-configuration. While many reductases follow Prelog's rule to produce (S)-alcohols, anti-Prelog reductases are available that provide access to the (R)-enantiomer. The process involves the transfer of a hydride from the cofactor (NADH or NADPH) to the carbonyl carbon of the ketone substrate, with the enzyme's chiral active site directing the attack from a specific face to establish the stereocenter.

Research into the synthesis of the analogous (S)-phenyl(pyridin-2-yl)methanol has demonstrated the viability of this approach. For instance, the use of alcohol dehydrogenases is considered an environmentally friendly and direct method for producing enantiopure alcohols like diaryl alcohols. researchgate.net

Employing whole microbial cells as catalysts for stereoselective reductions offers several advantages over using isolated enzymes. Whole-cell systems contain the necessary enzymes and have intrinsic mechanisms for cofactor regeneration, which is crucial for the economic feasibility of redox reactions. This approach avoids costly enzyme purification and cofactor addition. rsc.org

Recombinant microorganisms, such as Escherichia coli, are frequently used as hosts to overexpress specific reductases with desired selectivity and activity. nih.gov For example, in the synthesis of S-(4-chlorophenyl)-(pyridin-2-yl)methanol, a related chiral alcohol, recombinant E. coli cells were used as a whole-cell catalyst. nih.gov This strategy often leads to high conversion rates and excellent enantiomeric excess (ee).

Another example is the use of Leuconostoc pseudomesenteroides as a biocatalyst for the asymmetric reduction of phenyl(pyridin-2-yl)methanone, which resulted in high conversion (99%) and yield (98%) for the (S)-enantiomer. researchgate.net Similar strategies can be adapted to produce the (R)-enantiomer by screening for or engineering microorganisms that express reductases with the opposite stereopreference.

To transition a biocatalytic process from the laboratory to an industrial scale, rigorous optimization of reaction parameters is essential. Key parameters that influence the efficiency, yield, and enantioselectivity of the biotransformation include pH, temperature, agitation speed, and substrate concentration.

A study on the synthesis of (S)-phenyl(pyridin-2-yl)methanol using Leuconostoc pseudomesenteroides N13 systematically optimized these variables. researchgate.net The findings indicated that maximum enantiomeric excess and conversion were achieved at a high pH level and a medium agitation speed. researchgate.net Temperature was also identified as a critical factor influencing both enzyme activity and stability. researchgate.net Such optimization studies, often employing statistical methods like inscribed design-focused multi-response nonlinear optimization, are crucial for maximizing productivity and ensuring the process is economically viable. researchgate.net For instance, optimizing the reaction conditions for the synthesis of S-(4-chlorophenyl)-(pyridin-2-yl)methanol in a biphasic microreaction system reduced the required reaction time by 70% compared to a traditional stirred tank, achieving a 99.6% yield and >99% ee in just 80 minutes. nih.gov

Table 1: Parameters Optimized in Biocatalytic Reductions

| Parameter | Optimal Condition for (S)-enantiomer | Rationale |

|---|---|---|

| pH | High | Affects the ionization state of the enzyme's active site and substrate, influencing catalytic activity. |

| Temperature | Low to upper-middle range | Balances enzyme activity (increases with temperature) and stability (decreases at high temperatures). |

| Agitation Speed | Medium | Ensures adequate mixing and mass transfer without causing excessive shear stress on the whole cells. |

Asymmetric Organometallic Reagent Additions to Heteroaromatic Aldehydes

The addition of organometallic reagents to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. When applied to heteroaromatic aldehydes like 2-pyridinecarboxaldehyde (B72084), and in the presence of a chiral controller, this method provides a direct route to chiral alcohols such as this compound. google.comgoogle.com

This strategy involves the reaction of an aryl organometallic reagent, such as a phenyl Grignard (phenylmagnesium bromide) or an organozinc reagent, with 2-pyridinecarboxaldehyde. The stereochemical outcome is controlled by a chiral ligand that coordinates to the metal center, creating a chiral environment that directs the nucleophilic attack of the phenyl group onto one of the two enantiotopic faces of the aldehyde's carbonyl group.

The development of effective chiral ligands is paramount. These ligands are often multidentate, containing nitrogen or oxygen donor atoms that can coordinate strongly with the metal of the organometallic reagent. The synthesis of chiral aziridine-based ligands, for example, has been explored for the asymmetric addition of alkyl- and arylzinc species to aromatic aldehydes. researchgate.net The unique properties of the pyridine (B92270) substrate, such as the Lewis basicity of the nitrogen atom, can present challenges by potentially deactivating the catalyst, making the development of tolerant catalytic systems crucial. chim.it

Enantioselective additions can be achieved using a stoichiometric amount of a chiral auxiliary or, more efficiently, a catalytic amount of a chiral ligand complexed with a metal. Copper-catalyzed systems have shown promise in related transformations involving pyridine derivatives. For example, a copper-catalyzed asymmetric alkylation of alkenyl pyridines using Grignard reagents has been developed, demonstrating high enantioselectivity. nih.gov Similarly, copper-catalyzed 1,4-dearomatization of pyridinium (B92312) salts with Grignard reagents has been used to create chiral 1,4-dihydropyridines with high regio- and enantioselectivity. acs.org

These methodologies highlight the potential for creating chiral centers adjacent to a pyridine ring. In the context of synthesizing this compound, a typical procedure would involve the slow addition of phenylmagnesium bromide to a solution of 2-pyridinecarboxaldehyde and a chiral ligand-metal complex at low temperatures to maximize stereocontrol.

Table 2: Comparison of Synthetic Strategies

| Methodology | Reagents | Control Element | Key Advantages |

|---|---|---|---|

| Whole-Cell Bioreduction | Phenyl(pyridin-2-yl)methanone, microbial cells (e.g., recombinant E. coli) | Enzyme active site | High enantioselectivity (>99% ee), mild conditions, cofactor regeneration. nih.gov |

| Asymmetric Organometallic Addition | 2-Pyridinecarboxaldehyde, Phenyl-Grignard or -Zinc reagent | Chiral ligand-metal complex | Direct C-C bond formation, access to a wide range of derivatives. nih.govacs.org |

Chiral Auxiliary-Mediated Approaches to this compound

Chiral auxiliary-mediated synthesis represents a powerful and well-established strategy for the construction of stereogenic centers. This approach involves the temporary incorporation of a chiral molecule (the auxiliary) into a prochiral substrate. The inherent chirality of the auxiliary then directs the stereochemical course of a subsequent bond-forming reaction, leading to the formation of one diastereomer in preference to the other. Following the key stereoselective transformation, the auxiliary is cleaved from the product and can, in principle, be recovered and reused.

While various asymmetric methods exist for the synthesis of chiral alcohols, the application of chiral auxiliaries to the synthesis of this compound is a nuanced area of research. The general principle involves the diastereoselective addition of a phenyl organometallic reagent to a 2-pyridinecarboxaldehyde derivative bearing a chiral auxiliary, or the addition of an organometallic pyridine derivative to a benzaldehyde (B42025) derivative with a chiral auxiliary.

One of the most widely employed classes of chiral auxiliaries is the Evans-type oxazolidinones. These auxiliaries, derived from readily available chiral amino alcohols, can be acylated and subsequently undergo highly diastereoselective enolate reactions. While extensively used for alkylations and aldol (B89426) reactions, their direct application in the synthesis of diaryl or aryl-heteroaryl methanols is less common. The typical approach would involve the attachment of the auxiliary to a precursor of either the phenyl or the pyridinyl moiety, followed by a nucleophilic addition reaction to form the stereogenic carbinol center.

Another important class of chiral auxiliaries is based on chiral amino alcohols and their derivatives, such as (1R,2S)-ephedrine and its analogues. These can be used to form chiral ligands or can be directly incorporated into the substrate to control the facial selectivity of a nucleophilic attack on a carbonyl group. For instance, the formation of a chiral oxathiane from 2-pyridinecarboxaldehyde and a chiral amino alcohol can create a system where the subsequent addition of a phenyl Grignard reagent is directed by the stereochemistry of the auxiliary.

Sulfinamide auxiliaries, such as tert-butanesulfinamide, have also emerged as highly effective chiral directing groups, particularly for the synthesis of chiral amines. Their application to the synthesis of chiral alcohols often involves the diastereoselective reduction of a sulfinyl ketimine or the addition of an organometallic reagent to a sulfinyl imine. In the context of this compound, this would entail the use of a chiral N-sulfinyl imine derived from 2-benzoylpyridine (B47108), followed by a diastereoselective reduction of the C=N bond and subsequent hydrolysis.

Detailed research findings on the application of these specific methodologies to the synthesis of this compound are summarized in the following table, which outlines the chiral auxiliary employed, the key reaction step, and the reported stereoselectivity.

| Chiral Auxiliary | Key Reaction | Substrate | Reagent | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Yield |

|---|---|---|---|---|---|

| Data not available in the searched literature. Specific examples for the chiral auxiliary-mediated synthesis of this compound with detailed experimental data were not found in the provided search results. The prevalent methods described for the synthesis of this compound are centered around asymmetric catalysis, particularly asymmetric hydrogenation, which falls outside the scope of this section. |

The successful implementation of a chiral auxiliary strategy requires careful consideration of several factors, including the choice of the auxiliary itself, the method of its attachment and cleavage, and the optimization of the reaction conditions for the diastereoselective step to maximize the stereochemical control. While the principles of chiral auxiliary-mediated synthesis are well-established, their specific and efficient application to the synthesis of this compound remains an area with potential for further research and development.

Role in Ligand Design and Catalysis Research

Development of (R)-phenyl(pyridin-2-yl)methanol-Derived Chiral Ligands

The unique structure of this compound, featuring a stereogenic carbinol center adjacent to a coordinating pyridine (B92270) ring, provides a robust platform for designing a diverse range of chiral ligands.

Synthesis and Characterization of Novel Ligand Architectures

The synthesis of new ligand architectures often utilizes the hydroxyl and pyridyl groups of the parent alcohol for further functionalization. smolecule.com A modular approach allows for the synthesis of various enantiomerically pure pyridyl alcohols and their subsequent conversion into more complex ligand systems. diva-portal.org

One common strategy involves the conversion of the chiral alcohol into different ligand classes:

Pyridyl Phosphinites and Phosphites: Chiral pyridyl phosphinite and phosphite (B83602) ligands can be synthesized from this compound. This modular approach allows for systematic variation of the ligand's electronic and steric properties. diva-portal.org

Bipyridine Ligands: C₂-symmetric 2,2'-bipyridines can be prepared using the chiral alcohol as a starting material. A key step in this synthesis is the nickel-mediated homocoupling of a halopyridine intermediate that already contains the desired chiral information derived from the alcohol. diva-portal.org

Pincer Ligands: The core structure can be incorporated into tridentate "pincer" ligands. For instance, a nucleophilic ruthenium phosphido complex has been used to catalyze the alkylation of phosphines with 2,6-bis(chloromethyl)pyridine (B1207206) to generate chiral PNP pincer ligands with high enantiomeric excess. rsc.org

Aminopyridine and Pyridylalkylamine Ligands: Functionalization of the alcohol can lead to the formation of various aminopyridine and pyridylalkylamine ligands, which are effective in coordinating with transition metals for catalytic applications. rsc.org

Characterization of these novel ligands and their metal complexes is typically performed using a suite of analytical techniques, including single-crystal X-ray diffraction to determine solid-state structures, and various NMR spectroscopy methods to elucidate their structure and dynamics in solution. whiterose.ac.uk

Coordination Chemistry with Transition Metals (e.g., Ir, Ru, Rh, Co, Mn)

The pyridine and the functional group derived from the original alcohol (e.g., phosphinite, amine) serve as effective donor sites for coordinating with a wide array of transition metals. The resulting metal complexes are the active species in catalytic reactions.

Iridium (Ir): Chiral ligands derived from this compound readily form complexes with iridium precursors like [Ir(COD)Cl]₂. These Ir-complexes have proven to be highly effective catalysts, particularly in asymmetric hydrogenation. google.comgoogle.com For example, pyridylalkylamine ligands react with [{IrOMe(cod)}₂] to form well-defined iridium(I) complexes. rsc.org

Ruthenium (Ru): Ruthenium complexes are widely synthesized for their catalytic prowess. The ruthenium precursor [RuCl₂(PPh₃)₃] can easily react with phosphorus- and nitrogen-based ligands derived from the chiral alcohol. smolecule.com These Ru-complexes are notably used in asymmetric hydrogenation and transfer hydrogenation of ketones. smolecule.comnih.gov

Rhodium (Rh): Rhodium complexes bearing pyridine-containing ligands are used in a variety of catalytic transformations, including hydrogenation and hydroformylation. researchgate.net The development of chiral ligands based on this compound has expanded the scope of Rh-catalyzed asymmetric reactions. google.com

Cobalt (Co) and Manganese (Mn): While less common in this specific context, ligands featuring pyridine and hydroxyl or amino groups are known to coordinate with first-row transition metals like Co and Mn, opening avenues for developing catalysts based on more earth-abundant metals. researchgate.net

The table below summarizes examples of metal complexes formed with ligands derived from the this compound scaffold.

| Metal | Ligand Type | Precursor Example | Application |

| Iridium (Ir) | Chiral bisphosphine | [Ir(COD)Cl]₂ | Asymmetric Hydrogenation google.comgoogle.com |

| Ruthenium (Ru) | Tridentate Pincer | Ru(II) complexes | Asymmetric Hydrosilylation rsc.org |

| Ruthenium (Ru) | Chiral bisphosphine | Ru-DTBM-segphos | Asymmetric Hydrogenation nih.gov |

| Rhodium (Rh) | Pyridine-based | Rh(III) complexes | Carbonylation, Reduction researchgate.net |

| Palladium (Pd) | Pyridyl Phosphinite | [(η³-allyl)PdCl]₂ | Allylic Alkylation diva-portal.orgrsc.org |

Application of Derived Ligands in Asymmetric Catalytic Systems

The primary utility of these chiral ligands is to induce enantioselectivity in metal-catalyzed reactions, transforming prochiral substrates into valuable, single-enantiomer products.

Enantioselective Transformations Mediated by Derived Ligands

Ligands derived from this compound have been successfully applied in several key asymmetric transformations:

Asymmetric Hydrogenation: This is the most prominent application. Iridium and Ruthenium complexes bearing these chiral ligands are highly effective for the asymmetric hydrogenation of ketones and alkenes. For instance, Ir-based catalysts can reduce phenyl(pyridin-2-yl)methanone derivatives to the corresponding (R)-alcohols with excellent yields and enantiomeric excess (ee) values, often exceeding 99%. google.comgoogle.com Similarly, Ru-catalyzed systems show high efficiency and enantioselectivity for the hydrogenation of 2-pyridyl-substituted alkenes. nih.gov

Asymmetric Transfer Hydrogenation: Ruthenium complexes derived from the chiral alcohol framework are effective catalysts for the asymmetric transfer hydrogenation of ketones, where a simple alcohol like 2-propanol serves as the hydrogen source. smolecule.com

Asymmetric Allylic Alkylation: Palladium complexes incorporating chiral pyridyl phosphite or pincer ligands have been used in the asymmetric allylic alkylation of substrates like 1,3-diphenyl-2-propenyl acetate, achieving good enantioselectivity. diva-portal.orgrsc.org

Asymmetric Hydrosilylation: Ruthenium pincer complexes have been employed to catalyze the asymmetric hydrosilylation of aryl alkyl ketones, showing excellent conversions and moderate to good enantioselectivities. rsc.org

Selectivity and Activity Enhancement Strategies

A significant focus of research is to improve the performance of these catalytic systems. Key strategies include:

Ligand Modification: Fine-tuning the steric and electronic properties of the ligand is a primary strategy. For example, modifying substituents on the ligand backbone can dramatically impact the enantioselectivity and turnover number (TON) of the catalyst. umich.edu The development of novel iridium catalysts with specific chiral ligands was driven by the need to overcome the low TON and limited substrate scope of earlier Ru and Rh systems. google.com

Optimizing Reaction Conditions: Adjusting parameters such as temperature, hydrogen pressure, solvent, and the choice of base can significantly enhance both yield and enantioselectivity. For instance, in the Ir-catalyzed hydrogenation of phenyl(pyridin-2-yl)methanone, various bases like sodium methoxide, lithium tert-butoxide, and sodium carbonate were tested to find the optimal conditions for high yield and ee. google.com

Catalyst Pre-formation: The method of catalyst preparation can influence its activity. In many procedures, the metal complex and the chiral ligand are stirred together in a solvent for a period before the substrate is introduced, ensuring the formation of the active catalytic species. google.comgoogle.com This pre-formation step is crucial for achieving reproducible and optimal results.

The following table presents data from the asymmetric hydrogenation of phenyl(pyridin-2-yl)methanone using an Iridium catalyst, showcasing the effect of different bases and reaction conditions on the outcome.

| Base | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) | ee (%) | Reference |

| Sodium Methoxide | 40 | 3.0 | 12 | 91 | 87 | google.com |

| Lithium tert-butoxide | 60 | 3.0 | 8 | 96 | 93 | google.com |

| Lithium tert-butoxide | 40 | 5.0 | 8 | 93 | 94 | google.com |

| Sodium Carbonate | 40 | 3.0 | 12 | 92 | 95 | google.com |

| Lithium tert-butoxide | 40 | 3.0 | 12 | 93 | 99 | google.com |

Mechanistic Investigations of Catalytic Processes Involving this compound-Based Ligands

Understanding the reaction mechanism is crucial for the rational design of more efficient catalysts. For catalytic systems involving ligands derived from this compound, several mechanistic aspects have been explored.

Kinetic, spectroscopic, and computational studies on the Ru-catalyzed enantioselective hydrogenation of 2-pyridyl-substituted alkenes suggest that the addition of H₂ is the rate-determining step, while the subsequent insertion of the alkene into the Ru-H bond is the step that determines the final stereochemistry of the product. nih.gov These studies also uncovered a fascinating substrate-facilitated H/D exchange process, providing deeper insight into the roles of hydrogen gas, the metal-hydride species, and the solvent in the catalytic cycle. nih.gov

In a related copper-catalyzed oxidation of pyridin-2-yl-methanes, a plausible mechanism was proposed involving the initial activation of the substrate by a proton, followed by reaction with the copper salt. A subsequent reaction with water and a reductive elimination step lead to an intermediate that is then dehydrogenated to form the final ketone product. mdpi.com While this is an oxidation reaction, it highlights the reactivity of the pyridine-methane core and the role of the metal in facilitating bond-breaking and bond-forming steps.

For Pd-catalyzed reactions, studies have shown that the tridentate nature of some pincer ligands derived from this scaffold can form stable complexes. For example, a 4-(6-(benzofuran-3-yl)pyridin-2-yl)pyrimidine motif, structurally related to the core of interest, acts as a tridentate ligand for palladium, with a specific bite angle that influences the geometry and reactivity of the catalytic center. rsc.org Such structural rigidity and well-defined coordination geometry are beneficial for elucidating transition states and understanding the transfer of chirality. smolecule.com

Elucidation of Active Species and Reaction Intermediates

The characterization of active species and reaction intermediates is paramount to understanding catalytic mechanisms and designing more efficient catalysts. In catalytic systems employing this compound and its derivatives as ligands, a combination of spectroscopic techniques and computational studies has been utilized to shed light on the nature of these transient species.

When this compound coordinates to a metal center, it forms a pyridinyl alcoholato ligand. The coordination of the pyridinyl nitrogen and the oxygen of the deprotonated alcohol to the metal is a key feature in the formation of the active catalyst. This chelation has been shown to enhance the thermal stability and lifetime of catalysts, particularly in Grubbs-type ruthenium complexes used for olefin metathesis. beilstein-journals.orgmdpi.com

Spectroscopic evidence, such as ¹H NMR, has been instrumental in confirming the coordination of the ligand. A noticeable downfield shift of the α-proton signal of the pyridine ring upon complexation indicates a change in the electronic environment of the ligand, consistent with the nitrogen atom coordinating to the ruthenium center. mdpi.com For instance, in second-generation Grubbs precatalysts incorporating pyridinyl-alcoholato ligands, the carbene α-H signal and the pyridine α-H signal in ¹H-NMR spectra provide clear evidence of complex formation. mdpi.com

Infrared (IR) spectroscopy also offers valuable insights. The shift in the C=N stretching frequency of the pyridine ring to higher wavenumbers upon complexation further supports the coordination of the nitrogen atom to the metal. scirp.orgscirp.org In studies of binuclear metal complexes derived from the hydrolysis of a Schiff base, the appearance of a band around 1329 cm⁻¹ was attributed to the C-O stretching of a phenyl(pyridin-2-yl)methanediol ligand, while a broad band around 3350-3292 cm⁻¹ indicated the presence of the hydroxyl group. scirp.org

X-ray crystallography of related complexes has provided definitive structural information, revealing the bidentate coordination of the pyridinyl alcoholato ligand. For example, the crystal structure of phenyl(pyridin-2-yl)methanol (B192787) itself shows that the pyridine and phenyl rings are inclined to each other by 71.42 (10)°. nih.gov In rhodium(III) complexes, the strong trans influence of the phenyl donor group can lead to elongation of the bonds trans to it. nih.gov While a crystal structure for a direct complex of this compound might not always be available, data from closely related structures offer valuable inferences about bond lengths and angles.

Computational studies, often using Density Functional Theory (DFT), have been employed to model the geometries of intermediates and transition states that are difficult to observe experimentally. bohrium.com These studies help in understanding the electronic and steric influences of the ligand on the catalytic cycle.

| Spectroscopic Data for this compound and Related Metal Complexes | |

| Technique | Observation |

| ¹H NMR | Downfield shift of pyridine α-H signal upon coordination to a metal center. mdpi.com |

| IR Spectroscopy | Shift of the C=N stretching frequency of the pyridine ring to higher wavenumbers upon complexation. scirp.orgscirp.org |

| IR Spectroscopy | Appearance of a C-O stretching band for the coordinated alcoholato group. scirp.org |

| X-ray Crystallography | Determination of bond lengths, bond angles, and dihedral angles, confirming the geometry of the coordinated ligand. nih.gov |

Kinetic and Stereochemical Analysis of Catalytic Cycles

The chiral nature of this compound makes it a highly effective ligand for asymmetric catalysis, where the primary goal is to produce one enantiomer of a chiral product selectively. Kinetic and stereochemical analyses of catalytic cycles involving this ligand provide crucial information on how this stereochemical control is achieved and the factors that influence reaction rates and enantioselectivity.

In the asymmetric hydrogenation of ketones, catalysts derived from this compound and its analogues have demonstrated high levels of enantioselectivity. For instance, in the hydrogenation of 2-pyridyl ketones using an Ir-f-phamidol catalyst, excellent enantiomeric excesses (ee) and high turnover numbers (TON) and turnover frequencies (TOF) have been achieved. researchgate.net The stereochemical outcome of these reactions is directly influenced by the absolute configuration of the chiral ligand. diva-portal.org

Kinetic studies often reveal the rate-determining step of the catalytic cycle. For example, in some hydrogenation reactions catalyzed by osmium complexes, the oxidative addition of hydrogen has been identified as the rate-determining step. d-nb.info The electronic properties of the substituents on the pyridinyl alcohol ligand can significantly impact the catalytic activity. Electron-donating groups on the pyridine ring can increase the electron density at the metal center, which may, in turn, affect the rate of key steps in the catalytic cycle. beilstein-journals.org

The influence of reaction parameters such as temperature and solvent on the stereochemical outcome is a critical aspect of these analyses. In the epoxidation of olefins catalyzed by molybdenum complexes with pyridinyl alcoholato ligands, the enantiomeric excess of the product was found to decrease at higher temperatures. mdpi.com Similarly, in the asymmetric hydrogenation of quinolines, both the solvent and temperature were found to influence reactivity and enantioselectivity. dicp.ac.cn

The kinetic resolution of racemic secondary alcohols is another area where chiral pyridinyl alcohol-based catalysts have been successfully employed. In these processes, one enantiomer of the substrate reacts faster than the other, allowing for their separation. The selectivity factor (s), which is a measure of the relative rates of reaction of the two enantiomers, is a key parameter in these studies.

| Kinetic and Stereochemical Data for Catalytic Reactions with this compound and Analogous Ligands | ||||

| Reaction | Catalyst/Ligand System | Substrate | Enantiomeric Excess (ee) | Key Findings |

| Asymmetric Hydrogenation | Ir-f-phamidol | 2-Pyridyl ketones | Up to 99% | High TON and TOF achieved. researchgate.net |

| Asymmetric Hydrogenation | Ru(II) diamine catalysts | 2-(Pyridin-2-yl)quinolines | Up to 98% | Substituents on the η⁶-arene ligand significantly affect enantioselectivity. dicp.ac.cn |

| Asymmetric addition of diethylzinc | Chiral pyridyl alcohols | Benzaldehyde (B42025) | - | The absolute configuration of the carbinol carbon determines the sense of asymmetric induction. diva-portal.org |

| Epoxidation | Mo complexes with pyridinyl alcoholato ligands | Olefins | Up to 80% | Enantioselectivity is temperature-dependent. mdpi.com |

| Olefin Metathesis | Grubbs-type with pyridinyl-alcoholato ligands | 1-octene | - | Ligand chelation enhances catalyst stability and lifetime at high temperatures. beilstein-journals.org |

Advanced Spectroscopic and Structural Characterization of R Phenyl Pyridin 2 Yl Methanol

Elucidation of Stereochemical Configuration via Spectroscopic Methods

Spectroscopic techniques are indispensable tools for confirming the absolute configuration and conformational dynamics of chiral molecules in both solution and solid states.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Preferences

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the absolute configuration of chiral alcohols, often by converting the enantiomers into diastereomers with a chiral derivatizing agent (CDA). The most common approach is the Mosher's method, which involves esterification of the alcohol with the (R) and (S) enantiomers of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). nih.goviucr.orgresearchgate.net

The resulting diastereomeric esters exhibit distinct ¹H NMR spectra. By comparing the chemical shifts of the protons near the newly formed chiral center in the two diastereomeric esters (Δδ = δS - δR), the absolute configuration of the original alcohol can be assigned. For (R)-phenyl(pyridin-2-yl)methanol, the phenyl and pyridinyl groups (L1 and L2) flanking the stereogenic carbinol center would experience different magnetic shielding effects from the phenyl ring of the MTPA moiety. Based on the established conformational model of the MTPA esters, a predictable pattern of Δδ values allows for an unambiguous assignment of the (R) configuration.

Furthermore, 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can provide insights into the molecule's conformational preferences in solution. NOESY experiments detect through-space interactions between protons, helping to establish the relative orientation of the phenyl and pyridinyl rings with respect to the rest of the molecule.

Circular Dichroism (CD) Spectroscopy for Enantiomeric Excess and Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, is an essential technique for investigating chiral molecules. The presence of aromatic chromophores—the phenyl and pyridine (B92270) rings—in this compound gives rise to characteristic Cotton effects in the UV region of the CD spectrum.

The absolute configuration can often be determined using the exciton (B1674681) chirality method. This method is applicable when two or more chromophores are positioned in a chiral fashion, leading to through-space electronic coupling. The resulting bisignate (two-signed) CD signal, or "couplet," is indicative of the absolute sense of twist between the chromophores. The sign of this exciton couplet can be directly correlated to the absolute configuration of the stereocenter that dictates the chromophores' spatial arrangement. For this compound, the interaction between the π→π* transitions of the phenyl and pyridinyl groups would be analyzed to make this assignment. Additionally, CD spectroscopy is a highly sensitive method for determining the enantiomeric excess (ee) of a sample.

Vibrational Spectroscopy (IR, Raman) for Structural Analysis and Hydrogen Bonding

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of a compound. The analysis of the vibrational modes of this compound confirms the presence of its key structural features.

The IR spectrum is particularly sensitive to hydrogen bonding. The O-H stretching vibration is a prominent indicator of this interaction. In the solid state or in concentrated solutions, the hydroxyl group of one molecule can form a hydrogen bond with the nitrogen atom of the pyridine ring of an adjacent molecule. This intermolecular hydrogen bonding leads to a broadening and a shift of the O-H stretching band to a lower frequency (typically around 3200-3400 cm⁻¹) compared to the sharp band of a free, non-bonded hydroxyl group (around 3600 cm⁻¹).

The spectra also display characteristic bands for the aromatic rings. These include C-H stretching vibrations above 3000 cm⁻¹, and C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region. Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the aromatic rings.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance for this compound |

| O-H Stretch (H-bonded) | 3200 - 3400 | Indicates intermolecular hydrogen bonding, likely O-H···N(pyridine). |

| Aromatic C-H Stretch | 3000 - 3100 | Confirms the presence of phenyl and pyridinyl groups. |

| C=C/C=N Ring Stretch | 1400 - 1600 | Characteristic vibrations of the aromatic and heteroaromatic rings. |

| C-O Stretch | 1050 - 1200 | Corresponds to the alcohol C-O bond. |

Solid-State Structural Analysis by X-ray Crystallography

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the crystalline solid state, including bond lengths, bond angles, and intermolecular interactions.

Determination of Crystal Packing and Supramolecular Interactions

The crystal structure of racemic phenyl(pyridin-2-yl)methanol (B192787) has been determined by single-crystal X-ray diffraction. nih.goviucr.orgresearchgate.net The analysis reveals that the compound crystallizes in the orthorhombic system, space group Pna2₁, with four molecules per unit cell.

The dominant supramolecular interaction governing the crystal packing is a strong intermolecular O—H···N hydrogen bond. This interaction links adjacent molecules, where the hydroxyl group of one molecule acts as a hydrogen bond donor to the nitrogen atom of the pyridine ring of a neighboring molecule. This repeated motif connects the molecules into infinite helical chains that extend along the c-axis of the crystal lattice. nih.gov No significant π–π stacking interactions are observed in the crystal structure.

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | nih.goviucr.org |

| Space Group | Pna2₁ | nih.goviucr.org |

| a (Å) | 7.4385 (8) | nih.goviucr.org |

| b (Å) | 14.3429 (16) | nih.goviucr.org |

| c (Å) | 9.2255 (10) | nih.goviucr.org |

| Volume (ų) | 984.27 (19) | nih.goviucr.org |

| Z | 4 | nih.goviucr.org |

| Hydrogen Bond | O—H···N | nih.gov |

Impact of Intermolecular Hydrogen Bonding on Solid-State Structure

The crystal structure of phenyl(pyridin-2-yl)methanol is significantly influenced by intermolecular hydrogen bonding. X-ray diffraction studies reveal that the primary interaction is an O—H⋯N hydrogen bond formed between the hydroxyl group of one molecule and the nitrogen atom of the pyridine ring of an adjacent molecule. nih.govsmolecule.com This specific interaction is a recurring motif that dictates the packing of the molecules in the crystal.

These O—H⋯N hydrogen bonds systematically link the molecules together, forming extended helical chains that propagate along the c-axis of the crystal. nih.govsmolecule.com The geometry of this hydrogen bond has been determined with precision, characterized by a donor-acceptor distance (O⋯N) of 2.809(4) Å and a bond angle (O—H⋯N) of 166(4)°. smolecule.com The strength and directionality of these bonds are crucial in creating a well-defined, stable supramolecular structure.

The molecule itself possesses a non-planar conformation, with the phenyl and pyridine rings inclined to each other at a dihedral angle of 71.42(10)°. nih.gov This twisted arrangement is a consequence of steric hindrance around the central methanolic carbon atom. The combination of this molecular conformation and the directional hydrogen bonding results in an orthorhombic crystal system, belonging to the space group Pna2₁. smolecule.com In related racemic structures, such as (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, similar O—H⋯N hydrogen bonds are observed, forming zigzag chains containing alternating R- and S-enantiomers. iucr.orgresearchgate.net

The crystallographic parameters for phenyl(pyridin-2-yl)methanol are summarized in the table below.

| Parameter | Value |

| Molecular Formula | C₁₂H₁₁NO |

| Molecular Weight | 185.22 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 7.4385 (8) |

| b (Å) | 14.3429 (16) |

| c (Å) | 9.2255 (10) |

| Volume (ų) | 984.27 (19) |

| Z | 4 |

| Hydrogen Bond (O⋯N) | 2.809(4) Å |

| Hydrogen Bond Angle | 166(4)° |

| Data sourced from crystallographic studies. smolecule.com |

Chromatographic Methodologies for Enantiopurity Assessment

Ensuring the enantiomeric purity of a chiral compound like this compound is critical, particularly in pharmaceutical applications. Chiral chromatography is the definitive method for separating and quantifying enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers. nih.gov The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are widely used for this purpose. mdpi.com

For the analysis of chiral alcohols and pyridine-containing compounds, columns like the Chiralpak® series are frequently employed. researchgate.net The separation is typically achieved under normal-phase conditions, using a mobile phase consisting of an alkane (e.g., n-hexane) and an alcohol modifier (e.g., 2-propanol or ethanol). researchgate.net The choice and ratio of the alcohol modifier can significantly impact the enantioselectivity and resolution. mdpi.com The enantiomeric excess (ee) of this compound has been successfully determined using chiral HPLC analysis. rsc.org

The table below outlines typical conditions for chiral HPLC separation of pyridine derivatives.

| Parameter | Typical Conditions |

| Column | Chiralpak® AD-H, IA-3, or similar polysaccharide-based CSP |

| Mobile Phase | n-Hexane / 2-Propanol (e.g., 65:35 or 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV (e.g., 260 nm or 270 nm) |

| Conditions are illustrative and based on methods for related compounds. researchgate.netnih.gov |

Chiral Gas Chromatography (GC) Techniques

Chiral Gas Chromatography (GC) is another important technique for assessing the enantiomeric purity of volatile chiral compounds. In chiral GC, separation is achieved using a capillary column coated with a chiral stationary phase. Cyclodextrin (B1172386) derivatives are common CSPs for this purpose.

For compounds like phenyl(pyridin-2-yl)methanol, which possess a polar hydroxyl group, derivatization may sometimes be employed to improve volatility and chromatographic performance. However, direct analysis is also possible. The enantiomeric excess of the structurally similar (S)-phenyl(pyridin-2-yl)methanol has been determined by chiral GC analysis following its synthesis via asymmetric reduction. nih.gov This demonstrates the applicability of chiral GC for the stereochemical analysis of this class of compounds.

The selection of the appropriate chiral column and the optimization of the temperature program are critical for achieving baseline separation of the enantiomers.

| Parameter | Typical Conditions |

| Column | Chiral capillary column (e.g., based on cyclodextrin derivatives) |

| Carrier Gas | Helium or Hydrogen |

| Temperature Program | Optimized gradient (e.g., ramp from 100°C to 250°C) |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Conditions are general and require optimization for the specific analyte. |

Computational and Theoretical Investigations of R Phenyl Pyridin 2 Yl Methanol

Density Functional Theory (DFT) Calculations for Molecular Properties

DFT has become a standard tool for investigating the molecular properties of organic compounds. For derivatives of phenyl(pyridin-2-yl)methanol (B192787), quantum chemical studies are often performed using Becke's three-parameter hybrid exchange functional combined with the Lee–Yang–Parr correlation functional (B3LYP). scispace.comsemanticscholar.org These calculations are typically carried out with basis sets like 6-311++G(d,p) to achieve a detailed and accurate description of the molecule's characteristics. scispace.comsemanticscholar.orgresearchgate.net

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of a molecule. For phenyl(pyridin-2-yl)methanol, a key structural feature is the relative orientation of the pyridine (B92270) and phenyl rings. X-ray diffraction analysis of the crystalline state shows that the molecule crystallizes in an orthorhombic system with the space group Pna2₁. smolecule.comnih.goviucr.org In this solid-state structure, the pyridine and phenyl rings are significantly inclined relative to each other, with a measured dihedral angle of 71.42(10)°. smolecule.comnih.goviucr.org

Computational geometry optimization using DFT can predict this non-planar arrangement, which arises from steric interactions around the central carbon atom. smolecule.com The conformational energy landscape can be explored by systematically rotating the bonds connected to the stereogenic center to identify low-energy conformers and the transition states that separate them. This analysis is critical for understanding the molecule's flexibility and how its shape influences its interactions and reactivity.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁NO |

| Molecular Weight (g/mol) | 185.22 |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 7.4385 (8) |

| b (Å) | 14.3429 (16) |

| c (Å) | 9.2255 (10) |

| Volume (ų) | 984.27 (19) |

| Z (Molecules per unit cell) | 4 |

| Temperature (K) | 296 |

| Dihedral Angle (Pyridine-Phenyl) | 71.42 (10)° |

The electronic properties of (R)-phenyl(pyridin-2-yl)methanol are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. scispace.comsemanticscholar.org

DFT calculations are employed to determine the energies of these orbitals and their spatial distribution. mdpi.com For related di(pyridin-2-yl)methanol, HOMO-LUMO analysis indicates that electronic transitions are of the π–π* type. researchgate.net A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org This analysis helps in understanding the charge transfer interactions within the molecule and with other reactants. semanticscholar.org

| Property | Description | Significance |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| Energy Gap (ΔE) | ΔE = E_LUMO - E_HOMO | Correlates with chemical reactivity and stability |

Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. mdpi.com The MESP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. mdpi.com

Typically, red regions indicate the most negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. mdpi.comrsc.org Conversely, blue regions show the most positive potential, corresponding to electron-deficient areas that are prone to nucleophilic attack. mdpi.com Green areas represent neutral or zero potential. mdpi.com For phenyl(pyridin-2-yl)methanol and its analogs, MESP analysis is used to identify the active sites for chemical reactions. scispace.comsemanticscholar.orgresearchgate.net The nitrogen atom of the pyridine ring, being electron-rich, typically appears as a negative potential region, making it a likely site for hydrogen bonding and interaction with electrophiles. rsc.org The hydroxyl hydrogen, being electron-deficient, shows a positive potential, indicating its role as a hydrogen bond donor. rsc.org

Computational Modeling of Reaction Mechanisms

Beyond static molecular properties, computational chemistry is instrumental in elucidating the complex mechanisms of chemical reactions, especially in asymmetric synthesis where the formation of a specific stereoisomer is desired.

The asymmetric synthesis of this compound often involves the catalytic hydrogenation of a prochiral ketone precursor, phenyl(pyridin-2-yl)methanone. google.com Understanding the mechanism of this transformation requires identifying the transition states (TS) involved in the stereodetermining step.

Computational chemists use methods like DFT to search for the geometry of these high-energy transition state structures. acs.orgacs.org Once a transition state is located, its energy is calculated to determine the activation energy barrier for the reaction. By mapping out the energies of reactants, intermediates, transition states, and products, a complete energy profile for the reaction pathway can be constructed. acs.org For example, in palladium-catalyzed reactions, DFT calculations can elucidate the energy barriers for key steps like oxidative addition, cyclization, and reductive elimination. acs.org This detailed mechanistic insight is crucial for optimizing reaction conditions to favor the desired product.

A primary goal of computational modeling in asymmetric catalysis is to predict and explain stereoselectivity. For the synthesis of this compound, this means understanding why the catalytic system preferentially generates the (R)-enantiomer over the (S)-enantiomer.

The stereochemical outcome is determined by the energy difference between the transition states leading to the two different enantiomers. acs.org DFT calculations are performed to model the interaction between the substrate, the chiral catalyst, and the hydride source in the transition state. Factors such as noncovalent interactions (e.g., π-π stacking, CH-π interactions) between the substrate and the chiral ligands of the catalyst can significantly stabilize one transition state over the other. acs.org By comparing the calculated activation energies for the pathways leading to the (R) and (S) products, the enantiomeric excess (ee) can be predicted. acs.org These predictions can then be compared with experimental results and used to design more effective and selective catalysts. acs.org Such studies have been successfully applied to the asymmetric hydrogenation of imines and other substrates, providing a robust framework for understanding and enhancing stereoselectivity in catalytic reactions. acs.org

Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Effects

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the behavior of molecules in solution. This technique models the interactions between a solute and the surrounding solvent molecules over time, providing a detailed picture of dynamic processes such as conformational changes and solvation. For a chiral molecule like this compound, MD simulations offer critical insights into how its three-dimensional structure and interactions are influenced by the solvent environment.

The core of an MD simulation involves calculating the forces between all atoms in a system and using Newton's laws of motion to predict their subsequent positions and velocities over very short time steps. nih.gov By simulating the this compound molecule within a box of explicit solvent molecules (like water, ethanol, or chloroform), researchers can observe its solution-phase behavior. These simulations are particularly valuable for understanding phenomena that are difficult to isolate and measure experimentally.

A primary focus of such simulations is the conformational landscape of the molecule. The flexibility of this compound arises from the rotation around the single bonds connecting the phenyl, pyridinyl, and carbinol groups. MD trajectories can reveal the preferred dihedral angles, identifying the most stable conformers in a given solvent and the energy barriers between them. The solvent plays a crucial role; for instance, polar, protic solvents like water or methanol (B129727) can form hydrogen bonds with the molecule's hydroxyl group and the pyridine nitrogen atom, stabilizing certain conformations over others. tandfonline.comrsc.org In contrast, a nonpolar solvent would favor conformations that minimize the exposed polar groups.

MD simulations provide a quantitative description of the solvation shell—the layer of solvent molecules immediately surrounding the solute. nih.gov Analysis of these simulations can yield radial distribution functions (RDFs), which describe the probability of finding a solvent atom at a specific distance from an atom in the solute. Integrating the first peak of an RDF gives the coordination number, or the average number of solvent molecules in the first solvation shell. This data is essential for understanding specific solute-solvent interactions, such as hydrogen bonding. aip.org Studies on similar chiral alcohols have shown that the structure of this solvation shell can be influenced by the solute's chirality, with the solvent molecules adapting to the chiral shape of the solute. nih.govaip.org

Furthermore, simulations can be used to compute thermodynamic properties like the free energy of solvation, which is fundamental to predicting a molecule's solubility in various solvents. ethz.ch By comparing these values across different solvents, one can build a comprehensive picture of the molecule's partitioning behavior.

While extensive, dedicated MD simulation studies on this compound are not widely published, the principles derived from studies of related chiral molecules, diarylmethanols, and other solvated systems provide a clear framework for the expected findings. cas.czconsensus.app The data in the tables below are illustrative examples of the quantitative results that MD simulations would provide, based on established computational methodologies.

Interactive Data Tables

Table 1: Hypothetical Conformational Analysis of this compound in Various Solvents This table illustrates how the preferred orientation (dihedral angle) of the phenyl and pyridinyl rings might change in different solvent environments, along with the associated energy barriers for rotation, as predicted by MD simulations.

| Solvent | Dominant Dihedral Angle (C-C-C-N) | Population (%) | Rotational Energy Barrier (kcal/mol) |

| Water | 68° | 75% | 4.5 |

| Methanol | 72° | 80% | 4.1 |

| Chloroform | 88° | 65% | 3.2 |

| Hexane | 95° | 60% | 2.8 |

Table 2: Illustrative Solvation Shell Properties and Hydrogen Bond Analysis from MD Simulations This table provides examples of data that can be extracted from MD simulations to quantify solvent interactions, including the size of the primary solvation shell and the extent of hydrogen bonding.

| Solvent | Average Coordination Number (around -OH group) | Average H-Bonds (Solute-Solvent) | H-Bond Lifetime (ps) |

| Water | 4.1 | 2.3 | 1.8 |

| Methanol | 3.5 | 1.8 | 2.5 |

| Chloroform | 1.2 | 0.2 | 0.9 |

| Hexane | 0.8 | 0.0 | - |

Future Outlook and Emerging Research Frontiers for R Phenyl Pyridin 2 Yl Methanol

Exploration of Novel Asymmetric Synthesis Strategies

The efficient and enantioselective synthesis of (R)-phenyl(pyridin-2-yl)methanol is paramount for its practical application. While significant progress has been made, particularly through asymmetric hydrogenation, future research will likely concentrate on overcoming existing limitations, such as low turnover numbers (TON) and limited catalyst diversity in industrial settings. google.comgoogle.com The primary methods for its asymmetric synthesis fall into three main categories: asymmetric addition of organometallic reagents, biocatalysis, and asymmetric catalytic hydrogenation. google.comgoogle.com Of these, asymmetric hydrogenation is often considered the most attractive from a practical and atom-economical standpoint. google.comgoogle.com

Asymmetric Catalytic Hydrogenation: Recent advancements have focused on developing highly efficient and selective catalyst systems. For instance, iridium-based catalysts have shown great promise. A patented method describes the preparation of this compound derivatives with high enantioselectivity (ee value >99%) and in kilogram quantities. google.com This process involves an asymmetric hydrogenation reaction using a specific chiral ligand and an Iridium complex like [Ir(COD)Cl]₂ under hydrogen pressure. google.com

One notable example achieved a 97% yield and a 99% ee value under optimized conditions. google.com However, challenges remain, including the need for catalysts with broader substrate applicability, as some systems only show high selectivity for substrates with specific substitution patterns. google.comgoogle.com Future work will likely explore new metal-ligand combinations to address these issues and improve turnover numbers to meet industrial production demands. google.com

Biocatalysis: Biocatalytic methods offer an environmentally friendly alternative for producing enantiopure alcohols. researchgate.netresearchgate.net The use of whole-cell biocatalysts or isolated enzymes (alcohol dehydrogenases) for the asymmetric reduction of the precursor ketone, phenyl(pyridin-2-yl)methanone, has attracted significant attention. researchgate.netbohrium.com Studies have utilized microorganisms such as Leuconostoc pseudomesenteroides and Lactobacillus paracasei to achieve high conversion and enantiomeric excess. researchgate.netresearchgate.net For example, using L. pseudomesenteroides N13, a 99% conversion and 98% yield were achieved on a gram scale under optimized conditions. researchgate.net

Future research will focus on discovering and engineering more robust and efficient biocatalysts, potentially through directed evolution or metabolic engineering. Optimization of reaction conditions, such as pH, temperature, and substrate concentration, using advanced models like multi-response nonlinear optimization, will be crucial for enhancing the industrial viability of these green processes. researchgate.net

| Synthesis Strategy | Catalyst/Biocatalyst | Key Findings | Yield | Enantiomeric Excess (ee) | Reference |

| Asymmetric Hydrogenation | Iridium complex with chiral ligand I-1 | Effective for kilogram-scale synthesis. | 97% | 99% | google.com |

| Asymmetric Hydrogenation | SunPhos/Daipen-Ru(II) | High ee values only for substrates with ortho-substituents on the phenyl ring. | - | up to 99% | google.comgoogle.com |

| Biocatalysis | Leuconostoc pseudomesenteroides N13 | Optimized conditions led to high conversion and yield. | 98% | >99% | researchgate.net |

| Biocatalysis | Lactobacillus paracasei BD101 | First literature report of gram-scale synthesis with this biocatalyst. | 93% | >99% | researchgate.net |

Development of Next-Generation Chiral Ligands for Broader Catalytic Applications

This compound is not only a target molecule but also a valuable precursor for creating new chiral ligands. smolecule.com Its rigid structure, containing both a hydroxyl group and a pyridyl nitrogen atom, makes it an excellent scaffold for coordinating with metal centers in catalysts. smolecule.comdiva-portal.org The development of new ligands is a cornerstone of advancing asymmetric catalysis.

The future in this area involves a modular approach to synthesize a diverse library of chiral ligands derived from this compound. diva-portal.org By modifying the core structure, researchers can fine-tune the steric and electronic properties of the resulting ligands to suit a wide range of metal-catalyzed reactions. diva-portal.org For example, derivatives can be used to create pyridyl phosphinite and phosphite (B83602) ligands for applications in palladium-catalyzed allylic alkylations. diva-portal.org

Research is also moving towards "chiral switching," where symmetric ligands on established, highly active catalysts are replaced with chiral units derived from precursors like this compound. d-nb.info This strategy aims to impart asymmetry to well-known catalytic systems for reactions like hydrogen autotransfer and dehydrogenative condensation. d-nb.info The resulting chiral ligands and their metal complexes (e.g., with Ruthenium, Iridium, Cobalt) could unlock new possibilities in asymmetric catalysis, expanding the scope of reactions beyond simple reductions. smolecule.comd-nb.info

Advanced Mechanistic Studies to Guide Rational Design

A deeper understanding of reaction mechanisms is crucial for the rational design of more efficient and selective catalysts. For reactions involving this compound and its derivatives, future research will increasingly employ a combination of kinetic experiments, isotopic labeling studies, and computational modeling.

The rigidity of the phenyl(pyridin-2-yl)methanol (B192787) framework is advantageous for mechanistic studies, as it facilitates the crystallization of metal-ligand complexes, allowing for the structural elucidation of catalytic intermediates and transition states. smolecule.com Kinetic studies, such as those performed on related copper-catalyzed aminooxygenation reactions, can determine the reaction order with respect to the substrate, catalyst, and other reagents. nih.gov This information helps to identify the rate-limiting step of the catalytic cycle. nih.gov For instance, kinetic isotope effect studies can confirm steps like cis-aminocupration as rate-determining. nih.gov

Potential for Integration into Flow Chemistry and Sustainable Synthetic Processes

The principles of green chemistry and the demand for safer, more efficient manufacturing processes are driving the adoption of new technologies like flow chemistry. The synthesis of this compound and its derivatives is well-suited for integration into continuous-flow systems.

A prime example is the biocatalytic synthesis of the related compound S-(4-chlorophenyl)-(pyridin-2-yl)methanol in a liquid-liquid biphasic microreaction system. bohrium.com This approach demonstrated a dramatic reduction in reaction time from over 270 minutes in a traditional batch reactor to just 80 minutes in the microreactor, while achieving a yield of 99.6% and an ee of over 99%. bohrium.com The high surface-area-to-volume ratio in microreactors enhances mass transfer, while the system allows for efficient catalyst recycling and reduces product inhibition. bohrium.com

Future research will focus on adapting other synthetic routes, including asymmetric hydrogenations, to flow processes. mdpi.com The use of heterogeneous or immobilized catalysts in packed-bed reactors is a promising avenue, simplifying product purification and catalyst reuse. mdpi.com Integrating biocatalysis with flow chemistry not only accelerates reactions but also aligns with the goals of sustainable synthesis by reducing waste, improving energy efficiency, and allowing for safer handling of reagents. bohrium.com Additionally, exploring novel, greener synthetic methods, such as the copper-catalyzed C-H oxidation of pyridin-2-yl-methanes using water as the sole oxygen source, provides a powerful and sustainable approach for producing the ketone precursors required for this compound synthesis. mdpi.com

Q & A

Q. What are the standard methodologies for synthesizing enantiomerically pure (R)-phenyl(pyridin-2-yl)methanol?

The enantioselective synthesis typically involves asymmetric bioreduction using chiral catalysts or biocatalysts. For example, Leuconostoc pseudomesenteroides N13 has been optimized for the (S)-enantiomer via a multi-response nonlinear programming model, achieving >99% enantiomeric excess (ee) and conversion . For the (R)-enantiomer, analogous strategies could involve screening enantiocomplementary biocatalysts (e.g., engineered ketoreductases) or modifying reaction parameters (pH, temperature) to invert stereoselectivity. Key steps include kinetic resolution or dynamic kinetic asymmetric transformations, validated via chiral HPLC or circular dichroism (CD) spectroscopy.

Q. Which analytical techniques are critical for determining enantiomeric excess (ee) and purity?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) is widely used for ee determination, as demonstrated in bioreduction studies of the (S)-enantiomer . Nuclear magnetic resonance (NMR) with chiral shift reagents (e.g., Eu(hfc)₃) and X-ray crystallography (via SHELXL refinement) provide structural confirmation . Polarimetry and CD spectroscopy offer complementary stereochemical insights.

Q. How is X-ray crystallography employed to confirm the stereochemistry of this compound?

Single-crystal X-ray diffraction using SHELXL software refines the structure by analyzing Bragg intensities and electron density maps. For example, SHELXL’s robust refinement algorithms resolve atomic positions and assign absolute configuration via Flack or Hooft parameters . Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts.

Advanced Research Questions

Q. How can multi-response optimization models enhance bioreduction conditions for this compound?

A novel inscribed design-focused nonlinear optimization model (validated for the (S)-enantiomer) maximizes ee and conversion by integrating four variables: pH, temperature, incubation time, and agitation speed. Restricted maximum likelihood (REML) analysis generates unbiased response surfaces, while desirability functions (0–1 scale) prioritize trade-offs between conflicting parameters (e.g., high pH vs. low temperature) . Gradient-based solvers (e.g., MATLAB) identify global optima, achieving >98% ee and 99% conversion in validation experiments.

Q. What strategies resolve discrepancies between predicted and experimental ee values during asymmetric synthesis?

Contradictions often arise from unmodeled interactions (e.g., substrate inhibition, enzyme denaturation). Statistical analysis via REML identifies outliers and refines second-order approximation functions . Experimental validation under constrained conditions (e.g., fixed agitation speed) isolates confounding variables. High-throughput screening of biocatalyst mutants or co-solvents (e.g., DMSO) can mitigate unanticipated steric or electronic effects.

Q. What challenges arise in scaling up enantioselective synthesis to gram-scale production?

Substrate concentration inversely affects ee and yield due to mass transfer limitations or enzyme saturation. In gram-scale bioreductions of the (S)-enantiomer, optimized conditions (pH 6, 29°C, 153 rpm) enabled 11.79 g product with 98% isolated yield . For the (R)-enantiomer, scalability requires balancing reaction kinetics (e.g., agitation for oxygen transfer) with biocatalyst stability, often addressed via fed-batch systems or immobilization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.